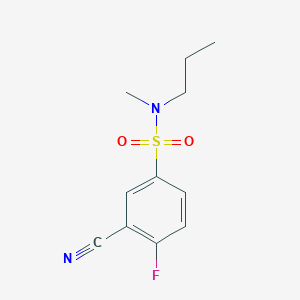
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide, also known as CFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their various pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. In cancer research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and plays a crucial role in tumor growth and progression. 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis. In inflammation research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide inhibits the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide inhibits the activity of acetylcholinesterase, which is an enzyme that degrades acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has various biochemical and physiological effects in the body. In cancer research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neuroprotection research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide improves cognitive function, protects against neuronal damage, and reduces oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and solubility in water. However, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide also has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide research include developing novel formulations, studying pharmacokinetics and pharmacodynamics, exploring combination therapy, investigating other therapeutic areas, and studying the molecular mechanisms of action.
Méthodes De Synthèse
The synthesis of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with N-methyl-N-propylamine. The reaction takes place in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain the pure form of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide.
Applications De Recherche Scientifique
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has been studied for its neuroprotective effects, where it has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S/c1-3-6-14(2)17(15,16)10-4-5-11(12)9(7-10)8-13/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBHUWWIMKPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

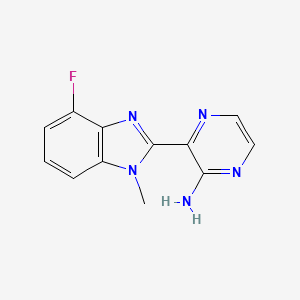


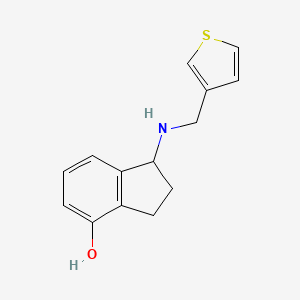
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)
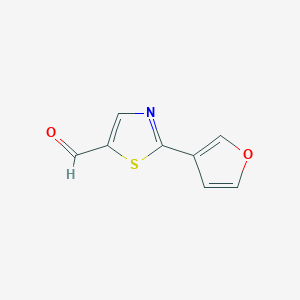
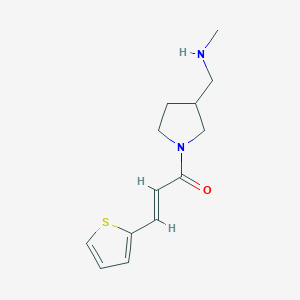
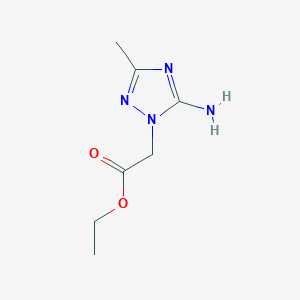
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)
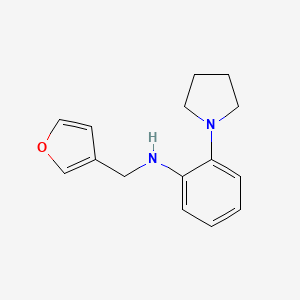
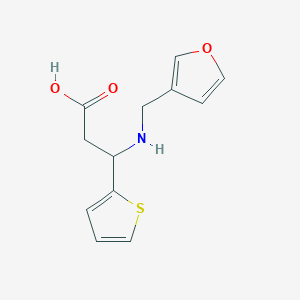
![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
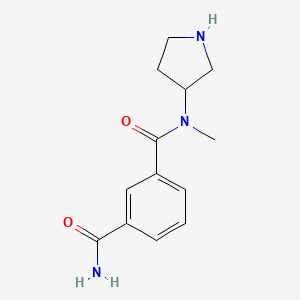
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)